molecular formula C13H13NO5S2 B2542569 Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-87-3

Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2542569
CAS No.: 900018-87-3
M. Wt: 327.37
InChI Key: YWUGMNRIVUGTRZ-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a phenoxy group, and a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with methyl chloroformate to form methyl thiophene-2-carboxylate. This intermediate is then reacted with 2-[(methylsulfonyl)amino]phenol under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of functional groups allows for versatile reactivity and makes the compound valuable in various research and industrial contexts.

Properties

IUPAC Name

methyl 3-[2-(methanesulfonamido)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-13(15)12-11(7-8-20-12)19-10-6-4-3-5-9(10)14-21(2,16)17/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUGMNRIVUGTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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